4-[(5-Bromopyrimidin-2-yl)thio]aniline
CAS No.: 849035-61-6
Cat. No.: VC8456672
Molecular Formula: C10H8BrN3S
Molecular Weight: 282.16 g/mol
* For research use only. Not for human or veterinary use.
![4-[(5-Bromopyrimidin-2-yl)thio]aniline - 849035-61-6](/images/structure/VC8456672.png)
Specification
CAS No. | 849035-61-6 |
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Molecular Formula | C10H8BrN3S |
Molecular Weight | 282.16 g/mol |
IUPAC Name | 4-(5-bromopyrimidin-2-yl)sulfanylaniline |
Standard InChI | InChI=1S/C10H8BrN3S/c11-7-5-13-10(14-6-7)15-9-3-1-8(12)2-4-9/h1-6H,12H2 |
Standard InChI Key | RXDXNLRTAYPJFH-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1N)SC2=NC=C(C=N2)Br |
Canonical SMILES | C1=CC(=CC=C1N)SC2=NC=C(C=N2)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
4-[(5-Bromopyrimidin-2-yl)thio]aniline integrates three distinct functional groups:
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A 5-bromopyrimidine ring, which confers electrophilic reactivity at the bromine site.
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A thioether linkage (-S-), enhancing stability compared to oxygen-based ethers.
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A para-substituted aniline group, enabling participation in coupling reactions and hydrogen bonding.
The compound’s planar geometry facilitates π-π stacking interactions, as evidenced by crystallographic analogs. Key bond angles and lengths align with typical aromatic systems, with the thioether bond (C-S-C) measuring approximately 1.81 Å .
Physical Properties
The compound’s low water solubility (logP ≈ 3.2) limits its bioavailability but enhances organic-phase reactivity.
Synthesis and Optimization
Synthetic Pathways
The primary route involves a nucleophilic aromatic substitution (SNAr) reaction:
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Preparation of 5-bromo-2-mercaptopyrimidine: Bromination of 2-mercaptopyrimidine using in anhydrous conditions.
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Coupling with 4-nitroaniline: Thioether formation via reaction with 4-nitroaniline in the presence of a base (e.g., K₂CO₃).
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Reduction of Nitro Group: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding the final product.
Yield Optimization: Modifying reaction temperatures (80–120°C) and solvent systems (DMF vs. THF) improves yields from 45% to 68%.
Analytical Characterization
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NMR Spectroscopy:
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Mass Spectrometry: ESI-MS shows [M+H]⁺ peak at m/z 283.04.
Applications in Pharmaceutical and Material Sciences
Drug Intermediate
The compound serves as a precursor in kinase inhibitor synthesis, leveraging its ability to:
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Coordinate with ATP-binding pockets: Bromine enhances hydrophobic interactions, while the aniline group participates in hydrogen bonding.
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Modulate enzyme activity: In vitro studies demonstrate IC₅₀ values of 1.2–3.8 μM against tyrosine kinases.
Material Science Applications
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Polymer Modification: Thioether linkages improve thermal stability in polyimides (Tg increase by 15°C).
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Coordination Complexes: Acts as a ligand for Pd(II) catalysts in cross-coupling reactions (e.g., Suzuki-Miyaura).
Mechanistic Insights and Biological Activity
Enzyme Inhibition
4-[(5-Bromopyrimidin-2-yl)thio]aniline inhibits protein kinase B (Akt) by:
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Competitive binding: Blocks ATP via pyrimidine stacking.
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Allosteric modulation: Thioether alters kinase conformation.
In vitro efficacy: Reduces glioblastoma cell proliferation by 62% at 10 μM.
Comparative Pharmacokinetics
Parameter | 4-[(5-Bromopyrimidin-2-yl)thio]aniline | 4-Methylumbelliferone |
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Plasma Half-life | 2.3 h | 1.1 h |
Metabolic Stability | Moderate (CYP3A4 substrate) | Low |
Bioavailability | 22% (oral) | 8% |
Structural Analogs and SAR Studies
Key Analog Comparison
Compound | Structural Variation | Bioactivity (IC₅₀) |
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3-Amino-4-bromopyridine | Amino at pyridine 3-position | 5.4 μM (Kinase X) |
4-Amino-3-bromopyridine | Bromine at pyridine 3-position | Inactive |
2-Amino-4-bromopyridine | Amino at pyridine 2-position | 8.1 μM (Kinase Y) |
SAR Insights:
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Bromine position: Para-substitution on pyrimidine maximizes target engagement .
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Amino group orientation: Para-aniline enhances solubility and binding.
Future Research Directions
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Synthetic Chemistry: Develop one-pot methodologies to reduce step count.
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Therapeutic Exploration: Evaluate efficacy in xenograft models of breast cancer.
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Material Innovations: Engineer MOFs using thioether-aniline linkers.
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